2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dichlorophenyl group, a methylpiperazine moiety, and a bipyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps. One efficient method starts with 3,5-dichloronitrobenzene as the starting material. This compound undergoes catalytic hydrogenation and Bamberger rearrangement to form 4-amino-2,6-dichlorophenol . This intermediate is then further reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, especially involving the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C) for catalytic hydrogenation.
Substituting Agents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 2-[(3,5-Dichlorophenyl)amino]-4’-methyl-2’-(4-methylpiperazin-1-YL)-1,6-dihydro-[4,5’-bipyrimidin]-6-one apart is its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21Cl2N7O |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-4-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H21Cl2N7O/c1-12-16(11-23-20(24-12)29-5-3-28(2)4-6-29)17-10-18(30)27-19(26-17)25-15-8-13(21)7-14(22)9-15/h7-11H,3-6H2,1-2H3,(H2,25,26,27,30) |
InChI Key |
LDUNGULQGSCAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.